molecular formula C23H18N2O4 B2448727 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide CAS No. 921785-05-9

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide

Cat. No.: B2448727
CAS No.: 921785-05-9
M. Wt: 386.407
InChI Key: RKFBUEOSXZGMKR-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of chromenylpyridine carboxamides. This compound is characterized by its unique structure, which includes a chromenyl moiety fused with a pyridine carboxamide group. The presence of the ethoxyphenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin to form the chromenyl intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is unique due to its specific combination of the chromenyl and pyridine carboxamide moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-17-9-6-15(7-10-17)22-14-20(26)18-13-16(8-11-21(18)29-22)25-23(27)19-5-3-4-12-24-19/h3-14H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFBUEOSXZGMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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